molecular formula C27H46O B1212240 5,6beta-Epoxy-5beta-cholestane

5,6beta-Epoxy-5beta-cholestane

Cat. No. B1212240
M. Wt: 386.7 g/mol
InChI Key: OJFSRAVBTAGBIM-NBGJRJMZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6beta-epoxy-5beta-cholestane is the epoxide formed from cholest-5-ene by formal addition of oxygen across the 5,6 double bond with beta-configuration at both C-5 and C-6. It has a role as a mouse metabolite. It derives from a hydride of a 5beta-cholestane.

Scientific Research Applications

Synthesis and Characterization

  • 5,6beta-Epoxy-5beta-cholestane derivatives, like 4,5-epoxycholestane-3,6-diols, serve as templates for generating various cholestane stereoisomers. These compounds are useful for synthesizing diastereomerically pure forms of cholestane-3,5,6-triol stereoisomers, aiding in the study of oxysterols' biological functions (Zhao, Wang, & Han, 2007).
  • The stereoselective synthesis of steroidal cyclic cis-carbonates, like 1′,3′-dioxolan-2′-one, can be achieved by reacting steroidal oxiranes such as 5,6beta-epoxy-5beta-cholestane with carbon dioxide (Shamsuzzaman & Khan Aaftab Alam Abdul Baqi, 2010).

Biochemical and Pharmacological Studies

  • Compounds like 5,6beta-epoxy-5beta-cholestane play a role in biological processes, such as the development of skin carcinoma. Studies have shown that derivatives like 1-oxo-5beta, 6beta-epoxy-witha-2-enolide can prevent skin carcinoma induced by UV B radiation (Mathur et al., 2004).
  • In cholesterol epoxide hydrolase (ChEH) and cancer research, cholesterol-5,6-epoxides like 5,6beta-epoxy-5beta-cholestane are crucial. ChEH hydrates these epoxides into cholestane-3β,5α,6β-triol, playing a potential role in cancer progression and resistance (Silvente-Poirot & Poirot, 2012).

Analytical Chemistry Applications

  • 5,6beta-Epoxy-5beta-cholestane is used as a reference compound in methods like gas chromatography-mass spectrometry (GC-MS) for analyzing cholesterol oxidation products in food (Lee, Chien, & Chen, 2006).

properties

Product Name

5,6beta-Epoxy-5beta-cholestane

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

IUPAC Name

(1S,2R,7S,9R,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecane

InChI

InChI=1S/C27H46O/c1-18(2)9-8-10-19(3)21-11-12-22-20-17-24-27(28-24)15-7-6-14-26(27,5)23(20)13-16-25(21,22)4/h18-24H,6-17H2,1-5H3/t19-,20+,21-,22+,23+,24-,25-,26-,27-/m1/s1

InChI Key

OJFSRAVBTAGBIM-NBGJRJMZSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]4[C@]5([C@@]3(CCCC5)C)O4)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCCC5)C)O4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6beta-Epoxy-5beta-cholestane
Reactant of Route 2
5,6beta-Epoxy-5beta-cholestane
Reactant of Route 3
5,6beta-Epoxy-5beta-cholestane
Reactant of Route 4
5,6beta-Epoxy-5beta-cholestane
Reactant of Route 5
5,6beta-Epoxy-5beta-cholestane
Reactant of Route 6
5,6beta-Epoxy-5beta-cholestane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.